molecular formula C21H22N4O3S B12050251 8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 476480-46-3

8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12050251
CAS No.: 476480-46-3
M. Wt: 410.5 g/mol
InChI Key: SKYGYWBUVQOMMS-UHFFFAOYSA-N
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Description

8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a naphthalen-1-ylmethyl group, a hydroxypropylsulfanyl group, and a purine core

Preparation Methods

The synthesis of 8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylxanthine and naphthalen-1-ylmethyl bromide.

    Formation of Intermediate: The first step involves the alkylation of 1,3-dimethylxanthine with naphthalen-1-ylmethyl bromide in the presence of a base such as potassium carbonate to form an intermediate.

    Introduction of Hydroxypropylsulfanyl Group: The intermediate is then reacted with 3-chloropropanol and sodium sulfide to introduce the hydroxypropylsulfanyl group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs.

Chemical Reactions Analysis

8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the naphthalen-1-ylmethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group can be replaced by other nucleophiles such as halides or amines.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various degradation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Altering Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

    8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: This compound has a similar structure but with a different substituent on the purine core.

    8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione: This compound also shares a similar core structure but with a phenylpropyl group instead of a naphthalen-1-ylmethyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

476480-46-3

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

8-(3-hydroxypropylsulfanyl)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C21H22N4O3S/c1-23-18-17(19(27)24(2)21(23)28)25(20(22-18)29-12-6-11-26)13-15-9-5-8-14-7-3-4-10-16(14)15/h3-5,7-10,26H,6,11-13H2,1-2H3

InChI Key

SKYGYWBUVQOMMS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCCO)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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